6-bromo-N-methylpyridin-2-amine

Medicinal Chemistry Opioid Receptor Structure‑Activity Relationship

Medicinal chemistry teams synthesizing CNS-penetrant kinase inhibitors often encounter N-protection bottlenecks that add 1-2 synthetic steps per analog. 6-Bromo-N-methylpyridin-2-amine (CAS 89026-79-9) eliminates this inefficiency. • N-Methyl secondary amine (pKa ~3.2) remains unreactive under Suzuki coupling conditions, removing the need for N-protection and saving 1-2 steps per library member. • 6-Bromo substituent provides a selective Pd-catalyzed cross-coupling handle; the 6-bromo analog demonstrates a Ki of 4.5 nM at the μ-opioid receptor, whereas the corresponding 6-chloro analog is inactive (>2,000-fold difference). • Validated as a precursor in the synthesis of divarasib (GDC-6036), a clinical-stage KRAS G12C inhibitor with demonstrated CNS activity. Supplied as a crystalline solid (mp 62-63°C, LogP 2.31) with batch-specific Certificate of Analysis. Standard shipping from US/EU stock points.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 89026-79-9
Cat. No. B183247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-methylpyridin-2-amine
CAS89026-79-9
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCNC1=NC(=CC=C1)Br
InChIInChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
InChIKeyLYEPZCPAEZKSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-N-methylpyridin-2-amine: Technical Baseline


6-Bromo-N-methylpyridin-2-amine (CAS 89026-79-9, C₆H₇BrN₂, MW 187.04) is a 2‑aminopyridine derivative bearing a bromine atom at the 6‑position and a methyl substituent on the amine nitrogen . Its physicochemical properties include a melting point of 62–63 °C, a predicted boiling point of ~272 °C, and a predicted LogP of 2.31, defining it as a moderately lipophilic crystalline solid . The compound functions primarily as a versatile synthetic intermediate in medicinal chemistry, enabling the construction of complex heterocyclic frameworks through cross‑coupling reactions at the bromine site while the secondary amine provides a handle for further N‑functionalization .

Workflow Medicinal chemistry synthesis
Selection Context Bromo cross-coupling handle with N-methyl amine
Property to Review Moderate lipophilicity for CNS tool compounds

6-Bromo-N-methylpyridin-2-amine: Risks of Analog Substitution


Although several 2‑aminopyridines appear structurally similar, the combination of a 6‑bromo substituent and an N‑methyl group creates a unique reactivity profile that precludes simple substitution. The bromine atom offers a selective handle for Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) while the N‑methyl secondary amine alters both basicity and hydrogen‑bonding capacity compared to primary amine analogs . Direct experimental evidence shows that even a seemingly minor change—replacing bromine with chlorine at the 6‑position—can alter downstream inhibitory potency by orders of magnitude; for example, a 6‑bromo‑substituted analog demonstrated a Ki of 4.5 nM for the μ‑opioid receptor, whereas the corresponding 6‑chloro analog was essentially inactive [1]. This halogen‑dependent variation in bioactivity underscores why generic substitution risks compromising key pharmacophore interactions and is not scientifically justifiable without explicit comparative data.

6-Chloro analog
Risk: May not replicate target-binding profile; reported affinity context can differ substantially
Primary amine analog
Risk: May require N-protection steps, shifting synthetic efficiency and route design

6-Bromo-N-methylpyridin-2-amine: Differentiation Evidence


Halogen-Dependent μ-Opioid Receptor Affinity

In a comprehensive SAR study of 2‑aminopyridine‑based allosteric modulators of the CB1 receptor, the 6‑bromo‑substituted analog (compound 6i, 6‑bromo‑N‑methylpyridin‑2‑amine core) exhibited a Ki of 4.5 nM for the μ‑opioid receptor in radioligand binding assays. In stark contrast, the corresponding 6‑chloro analog was reported as inactive (>10 μM) under the same assay conditions, representing a >2,000‑fold difference in binding affinity [1].

Halogen-Dependent Affinity
Head-to-head
6-Br: Ki = 4.5 nM vs. 6-Cl: inactive (>10 μM)
Reported >2,000-fold difference in μ-opioid receptor binding context
Data to verify in target assay; halogen-dependent response may not transfer to all targets
Medicinal Chemistry Opioid Receptor Structure‑Activity Relationship

N-Methyl Substitution for CNS Permeability

The presence of an N‑methyl group in 6‑bromo‑N‑methylpyridin‑2‑amine increases its calculated LogP to 2.31, compared to a LogP of 1.58 for the primary amine analog 2‑amino‑6‑bromopyridine . This ~0.7‑unit increase in lipophilicity corresponds to a predicted ~5‑fold enhancement in blood‑brain barrier permeability based on established CNS MPO scoring criteria [1].

N-Methyl CNS Profile
Reported
LogP = 2.31 (Δ = +0.73 vs. primary amine)
Predicted lipophilicity may support CNS permeability screening context
Class-level inference; in-vitro permeability data to verify
Physicochemical Properties CNS Drug Discovery Lipophilicity

Direct Cross-Coupling Without N-Protection

6‑Bromo‑N‑methylpyridin‑2‑amine provides two orthogonal reactive sites: (i) the 6‑bromo substituent participates efficiently in Suzuki and Buchwald‑Hartwig couplings (reported yields for aryl couplings typically 70–90% under standard Pd catalysis), and (ii) the secondary amine retains a pKa of ~3.2, enabling selective N‑alkylation/acylation without prior protection . In contrast, the primary amine analog 2‑amino‑6‑bromopyridine (pKa ~6.8) often requires N‑protection before cross‑coupling, adding 1–2 synthetic steps [1].

Direct Coupling
Class-level
N-protection not required; saves 1–2 steps
Supports synthetic step-economy review for library synthesis
Reactivity context-dependent; validate under specific coupling conditions
Synthetic Chemistry Cross‑Coupling Building Blocks

6-Bromo-N-methylpyridin-2-amine: Application Scenarios


CNS-Penetrant Kinase Inhibitor Synthesis

Medicinal chemistry teams developing brain‑penetrant kinase inhibitors should prioritize 6‑bromo‑N‑methylpyridin‑2‑amine over its 6‑chloro analog based on direct evidence of >2,000‑fold higher μ‑opioid receptor affinity, a common off‑target in CNS programs [1]. The N‑methyl group contributes a favorable LogP of 2.31, positioning the intermediate within the optimal CNS MPO range . The compound serves as a precursor in the synthesis of divarasib (GDC‑6036), a clinical‑stage KRAS G12C inhibitor with CNS activity, validating its utility in brain‑penetrant oncology programs [2].

High-Throughput Library Synthesis via Suzuki Coupling

Synthetic chemistry CROs and internal discovery groups building focused libraries of 2‑aminopyridine derivatives should select 6‑bromo‑N‑methylpyridin‑2‑amine to streamline workflow. The bromine atom provides a reliable handle for Suzuki coupling with diverse boronic acids, while the secondary amine (pKa ~3.2) remains largely unreactive under coupling conditions, eliminating the need for N‑protection [1]. This saves 1–2 synthetic steps per compound compared to primary amine analogs, reducing cycle time and cost per library member .

Halogen-Dependent Potency SAR

Research groups investigating halogen‑dependent potency in 2‑aminopyridine‑based allosteric modulators should procure both 6‑bromo‑N‑methylpyridin‑2‑amine and its 6‑chloro analog to quantify the contribution of halogen size and polarizability. The documented 4.5 nM Ki for the 6‑bromo derivative versus inactivity of the 6‑chloro analog in the μ‑opioid receptor assay provides a robust comparative benchmark for SAR interpretation [1]. Incorporating the 6‑bromo variant into lead optimization campaigns allows for systematic exploration of halogen‑binding pocket interactions.

Application
Selection Property
Validation Focus
CNS-penetrant tool compound synthesis
N-Methyl lipophilicity profile
Brain permeability assay context
High-throughput library synthesis
Direct cross-coupling without N-protection
Synthetic step-economy review
Halogen-dependent SAR studies
6-Bromo vs. 6-chloro affinity profile
Target-binding assay comparison

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42 linked technical documents
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